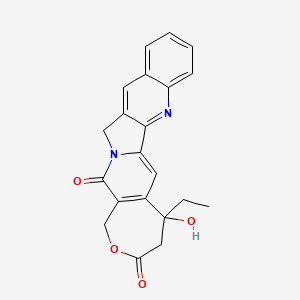

(+/-)-E-Homocamptothecin

Descripción general

Descripción

(+/-)-E-Homocamptothecin is a synthetic derivative of camptothecin, a natural alkaloid extracted from the bark of the Chinese tree Camptotheca acuminata. This compound is known for its potent antitumor activity and has been extensively studied for its potential use in cancer therapy. The unique structure of this compound allows it to interact with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-E-Homocamptothecin involves several key steps, starting from camptothecin. The process typically includes:

Hydroxylation: Introduction of a hydroxyl group to the camptothecin molecule.

Esterification: Conversion of the hydroxyl group to an ester.

Cyclization: Formation of the E-ring structure through a cyclization reaction.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Core Skeleton Assembly

The Lavergne-Comins route remains the most widely employed method for (±)-hCPT synthesis :

-

DE Fragment Preparation

-

AB Fragment Coupling

-

C-Ring Formation

| Step | Reaction Type | Conditions | Yield | Ref. |

|---|---|---|---|---|

| 1 | Reformatsky Reaction | Zn, THF, 0°C → RT | 62% | |

| 2 | Mitsunobu Coupling | DEAD, Ph₃P, DMF, 25°C | 35% | |

| 3 | Heck Cyclization | Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C | 18% |

Hydrolysis Kinetics

The β-hydroxylactone demonstrates pH-dependent stability superior to CPT lactones :

Irreversible Ring Opening

Unlike CPT's reversible lactone-carboxylate equilibrium, (±)-hCPT undergoes irreversible hydrolysis to carboxylate 11 under physiological conditions :

C7 Modifications

Alkylation at C7 enhances solubility and Topo I affinity :

-

Propargylation :

N-propargylation of 34 with propargyl bromide yields 35a (85% yield) -

Alkenylation :

Wittig reaction introduces 7-alkenyl groups (2a–2o ), improving cytotoxicity (IC₅₀ = 0.8–3.2 nM)

C10 Fluorination

Electrophilic fluorination enhances antitumor activity :

-

Selectfluor® Reaction

Fluorination of 23 yields 10,11-difluoro-hCPT 23g (IC₅₀ = 1.1 nM vs. 4.5 nM for CPT in HT29 cells)

Comparative Reactivity Table

Key Stability Challenges

Aplicaciones Científicas De Investigación

(+/-)-E-Homocamptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of DNA topoisomerase I inhibition.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Medicine: Explored as a potential chemotherapeutic agent for various types of cancer, including lung, breast, and colon cancer.

Industry: Utilized in the development of new drug formulations and delivery systems.

Mecanismo De Acción

The primary mechanism of action of (+/-)-E-Homocamptothecin involves the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. This compound stabilizes the complex formed between DNA and topoisomerase I, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately results in cell death, particularly in rapidly dividing cancer cells.

Comparación Con Compuestos Similares

(+/-)-E-Homocamptothecin is often compared with other camptothecin derivatives, such as:

Topotecan: Another camptothecin derivative used in cancer therapy, known for its water solubility and ability to inhibit DNA topoisomerase I.

Irinotecan: A prodrug that is converted to its active form, SN-38, in the body. It is used to treat colorectal cancer and has a similar mechanism of action to this compound.

Uniqueness

The uniqueness of this compound lies in its enhanced stability and potency compared to other camptothecin derivatives. Its ability to form a stable complex with DNA topoisomerase I makes it a promising candidate for further development as an anticancer agent.

Actividad Biológica

(+/-)-E-Homocamptothecin (hCPT) is a semisynthetic derivative of camptothecin (CPT), notable for its modified E-ring structure that enhances its biological activity and stability. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various cancer models, and comparative studies with other camptothecin derivatives.

Homocamptothecin features a seven-membered β-hydroxylactone ring due to a methylene spacer inserted between the alcohol and carboxyl groups, which contrasts with the six-membered α-hydroxylactone of CPT. This structural modification results in:

- Enhanced Stability : The β-hydroxylactone is less reactive, leading to reduced conversion into an inactive carboxylated form.

- Topoisomerase I Inhibition : hCPT retains the ability to stabilize Topoisomerase I (Topo I)-DNA cleavage complexes, significantly enhancing DNA cleavage compared to CPT .

In Vitro Studies

In vitro assays have demonstrated that hCPT exhibits superior antiproliferative activity against various human tumor cell lines, including those overexpressing P-glycoprotein, which is often associated with drug resistance. Key findings include:

- DNA Cleavage : hCPT stimulates a higher level of DNA cleavage than CPT, indicating a more potent interaction with Topo I .

- Antiproliferative Activity : Studies show hCPT's effectiveness against L1210 murine leukemia cells and human colon carcinoma HT29 cells, outperforming CPT in both cases .

In Vivo Models

The efficacy of hCPT has been further validated in several in vivo models:

- Xenograft Studies : In athymic mice xenografted with human prostate adenocarcinoma (PC-3), low oral doses of hCPT resulted in significant tumor growth inhibition compared to controls .

- Survival Rates : In one study involving L1210 murine leukemia, treated mice exhibited a survival rate of 57% at 175 days compared to 40 days for untreated controls .

Comparative Analysis with Camptothecin Derivatives

A detailed comparison between hCPT and other camptothecin derivatives highlights its enhanced biological activity:

| Compound | Mechanism of Action | Stability | Efficacy in Tumor Models |

|---|---|---|---|

| Camptothecin (CPT) | Topo I inhibitor | Less stable | Moderate efficacy |

| Homocamptothecin (hCPT) | Enhanced Topo I inhibition | More stable | Higher efficacy |

| Topotecan | Topo I inhibitor | Moderate stability | Variable efficacy |

Case Studies and Clinical Implications

Research has indicated that hCPT may offer significant advantages over traditional camptothecins in clinical settings. For example:

- Clinical Models : The use of human colon cancers maintained ex vivo has provided insights into which tumors are likely to respond favorably to hCPT treatment, aiding in patient selection for clinical trials .

- Predictive Models : Experimental models have been developed that predict the response of colon cancers to Topo I inhibitors, demonstrating the potential for personalized medicine approaches using hCPT .

Propiedades

IUPAC Name |

20-ethyl-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4,6,8,10,15(21)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-2-21(26)9-18(24)27-11-14-15(21)8-17-19-13(10-23(17)20(14)25)7-12-5-3-4-6-16(12)22-19/h3-8,26H,2,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEZRCINULFAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OCC2=C1C=C3C4=NC5=CC=CC=C5C=C4CN3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186668-40-6 | |

| Record name | E-Homocamptothecin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186668406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-HOMOCAMPTOTHECIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33SH2P87CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.